molecular formula C6H5NO2S B1621723 3-(2-Nitrovinyl)thiophene CAS No. 110143-52-7

3-(2-Nitrovinyl)thiophene

Cat. No. B1621723
CAS RN: 110143-52-7
M. Wt: 155.18 g/mol
InChI Key: BKLSHYMRBHFIAN-UHFFFAOYSA-N
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Description

3-(2-Nitrovinyl)thiophene is a chemical compound with the molecular formula C6H5NO2S . It contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .


Synthesis Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/ B3LYP) at 6-311G basis sets . The reaction of thiophene with paraformaldehyde in the presence of sulfuric acid, DDQ and CH3CN at reflux (80 °C) for 5 h afforded 2-thiophenecarboxaldehyde .


Molecular Structure Analysis

The molecular structure of 2-(2-Nitrovinyl) thiophene was evaluated using density functional theory (DFT/ B3LYP) at 6-311G basis sets . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated .


Chemical Reactions Analysis

The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound . Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations had been additionally done with the same level of basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Nitrovinyl) thiophene were evaluated using density functional theory (DFT/ B3LYP) at 6-311G basis sets . The title compound was characterized through spectroscopic techniques by the usage of FTIR (400–4000 cm−1), FT-Raman (50–4000 cm−1), UV–Visible, and NMR spectra both theoretically and experimentally .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

“3-(2-Nitrovinyl)thiophene” has been studied for its molecular geometry, vibrational analysis, and electronic absorption spectra through experimental and theoretical approaches using density functional theory (DFT/B3LYP) at 6-311G basis sets .

Organic Electronics and Photovoltaics

Thiophene derivatives are integral in the development of narrow-bandgap fused-ring compounds for organic electronics and photovoltaic applications due to their desirable electronic properties .

Synthetic Chemistry

The compound can be involved in base-mediated condensation reactions and Cu-catalyzed intramolecular arylthiolation, which are pivotal in synthesizing various thiophene derivatives .

Biological Activity

Thiophene-based analogs, including “3-(2-Nitrovinyl)thiophene”, are explored for their potential biological activities. They serve as a foundation for medicinal chemists to develop compounds with diverse biological effects .

Therapeutics

Specific thiophene derivatives are used as raw materials in synthesizing anticancer agents and anti-atherosclerotic agents, indicating potential therapeutic applications for “3-(2-Nitrovinyl)thiophene” in these areas .

Metal Complexing Agents

Some thiophenes act as metal complexing agents, which could extend to “3-(2-Nitrovinyl)thiophene”, allowing it to play a role in coordination chemistry .

Insecticide Development

Thiophenes are also utilized in developing insecticides, suggesting that “3-(2-Nitrovinyl)thiophene” may find applications in this field as well .

Safety and Hazards

The safety data sheet for 2-(2-Nitrovinyl)thiophene is available on the Sigma-Aldrich website . It is recommended to refer to this data sheet for detailed safety and hazard information.

Future Directions

The properties of 2-(2-Nitrovinyl) thiophene suggest that the title compound is an exquisite candidate for organic solar cells . A study has been conducted to examine the correlation among the structural and optoelectronic properties of the molecules by investigating how electron-donating and electron-withdrawing groups affect the geometry and electronic properties along with the photophysical properties of the molecules .

properties

IUPAC Name

3-[(E)-2-nitroethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLSHYMRBHFIAN-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrovinyl)thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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